molecular formula C16H20N4O2S B2647154 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034503-32-5

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2647154
CAS No.: 2034503-32-5
M. Wt: 332.42
InChI Key: BHQZUAIVEOKRPH-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with pyridine and sulfonamide groups. The compound's molecular formula is C15H19N3O2SC_{15}H_{19}N_3O_2S, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight303.39 g/mol
Density1.0 g/cm³
Boiling Point350 °C
Melting Point150 °C
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies demonstrated that this compound induces apoptosis and inhibits cell proliferation, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease, while urease inhibitors are important for managing urinary tract infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
  • Enzyme Inhibition : The sulfonamide moiety competes with substrates for binding to target enzymes like AChE.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models compared to controls .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Salmonella typhi, indicating strong antibacterial potential .

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,16-2-1-7-18-13-16)19-12-14-5-10-20(11-6-14)15-3-8-17-9-4-15/h1-4,7-9,13-14,19H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQZUAIVEOKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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